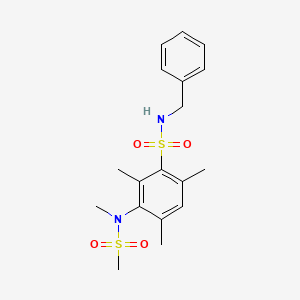

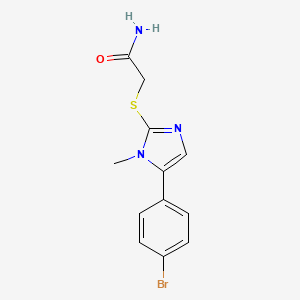

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of benzene sulfonamides with various reagents to introduce different functional groups that can enhance the compound's inhibitory activity against specific isoforms of carbonic anhydrase. For example, the introduction of a 4,5,6,7-tetrachlorophthalimide moiety has been shown to result in compounds with very good in vitro human carbonic anhydrase inhibitory properties . Similarly, the incorporation of flexible triazole moieties into benzenesulfonamide compounds has led to the creation of potent inhibitors with significant intraocular pressure-lowering activity in an animal model of glaucoma .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure-activity relationship (SAR) studies indicate that the introduction of specific substituents can significantly affect the inhibitory potency and selectivity of these compounds against different isoforms of carbonic anhydrase . For instance, the presence of a phenyl or tolyl tail has been shown to modulate the interactions of the ligands with the active sites of the enzyme, leading to selective inhibition of the tumor-associated hCA IX isoform .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including acylation, to

Scientific Research Applications

Structural and Medicinal Applications : Benzenesulfonamide derivatives, including carbamoylsulfonamide compounds, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural properties have potential for medicinal applications (Siddiqui et al., 2008).

Rearrangement Reactions : N-substituted benzenesulfonamide derivatives undergo rearrangement reactions under certain conditions, contributing to the synthesis of other compounds, such as p-methylsulfonylphenylacetic acid (Dohmori, 1964).

Synthetic Applications : Benzenesulfonamide is a powerful Directed Metalation Group (DMG) with vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology, beneficial in heterocyclic synthesis and concomitant rearrangements (Familoni, 2002).

Anticancer Potential : Novel N-acylbenzenesulfonamides have shown anticancer activity toward various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2015).

Inhibitory Properties : Some benzenesulfonamide derivatives act as inhibitors for enzymes such as membrane-bound phospholipase A2, indicating their potential in treating conditions like myocardial infarction (Oinuma et al., 1991).

Antimicrobial Activity : N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial activity against various bacteria, showing potential in the development of new antimicrobial agents (Ijuomah et al., 2022).

Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, particularly those with singlet oxygen quantum yield, are suitable for photodynamic therapy, especially in treating cancer (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors (CAIs), unraveling aspects of their inhibition mechanism (Di Fiore et al., 2011).

Safety And Hazards

The safety and hazards associated with “N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide” are not readily available in the literature. However, it is important to note that this compound is intended for research use only and is not suitable for human or veterinary use1.

Future Directions

The future directions for research on “N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide” are not readily available in the literature. However, given the interest in benzenesulfonamides as potential therapeutic agents, it is likely that research will continue to explore the properties and potential applications of this compound.

properties

IUPAC Name |

N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUKBNDIYQLVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)

![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)